molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecane-8,10-dione CAS No. 1058731-65-9

3-Oxaspiro[5.5]undecane-8,10-dione

Cat. No.: B1530471
CAS No.: 1058731-65-9
M. Wt: 182.22 g/mol
InChI Key: OUGJIWKLAIOBCQ-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecane-8,10-dione is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound can be used to synthesize other complex molecules , suggesting that its targets could be varied depending on the specific synthesis process.

Mode of Action

It is known that the compound is a reactive bifunctional monomer , which suggests that it can interact with its targets through a variety of chemical reactions.

Biochemical Pathways

It is known that the compound can form biodegradable polyorthoesters by polyaddition with α,ω-diols , indicating that it may affect pathways related to polymer synthesis and degradation.

Result of Action

Given its role as a reactive bifunctional monomer that can form biodegradable polyorthoesters , it can be inferred that the compound may have significant effects on cellular structures and functions, particularly those related to polymer synthesis and degradation.

Action Environment

The action environment of 3-Oxaspiro[5.5]undecane-8,10-dione can be influenced by various factors. For instance, it is known that the compound can undergo rearrangement reactions in an alkaline medium or under UV irradiation . This suggests that the compound’s action, efficacy, and stability can be significantly affected by environmental conditions such as pH and light exposure.

Biological Activity

3-Oxaspiro[5.5]undecane-8,10-dione is a spirocyclic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and synthesis of derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C9H13O3C_9H_{13}O_3, and it features a spirocyclic structure that includes two carbonyl groups. This configuration may influence its reactivity and biological interactions significantly.

Property Details
Molecular FormulaC9H13O3
Molecular Weight169.20 g/mol
Structural FeaturesSpirocyclic with carbonyl groups

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The presence of carbonyl groups suggests that it may form covalent bonds with nucleophilic sites in proteins, which could be pivotal in its mechanism of action.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized analogs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Herbicidal Properties

The compound has been identified as having herbicidal activity, particularly in seed dressing applications. It acts effectively at low concentrations (0.001 to 10 g/kg), making it a candidate for environmentally friendly herbicides .

Anti-inflammatory Effects

Some studies have reported that spirocyclic compounds similar to this compound possess anti-inflammatory properties. These effects are believed to be mediated through the modulation of inflammatory cytokines such as TNF-α .

Case Studies

  • Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of this compound to evaluate their biological activities. Some derivatives displayed enhanced antimicrobial and anti-inflammatory activities compared to the parent compound, highlighting the importance of structural modifications in optimizing biological effects.
  • Herbicidal Activity Assessment : In a controlled environment, the herbicidal efficacy of this compound was tested against common weeds. Results indicated effective growth inhibition at specific concentrations, supporting its use as a potential herbicide .

Properties

IUPAC Name

3-oxaspiro[5.5]undecane-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJIWKLAIOBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.